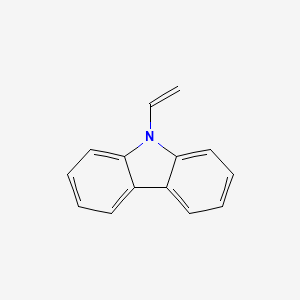

9-Vinylcarbazole

Descripción general

Descripción

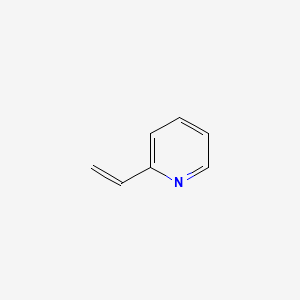

9-Vinylcarbazole is a compound with the molecular formula C14H11N . It is used as a monomer in the production of poly(vinylcarbazole), a conductive polymer, in which conductivity is photon-dependent . It is also used in the photoreceptors of photocopiers .

Synthesis Analysis

The synthesis of this compound involves various methods. One such method involves the use of reversible addition-fragmentation chain-transfer (RAFT) polymerization . Another method involves the electropolymerization of carbazole and chemical polymerization of carbazole derivatives .Molecular Structure Analysis

The molecular structure of this compound has been studied using techniques such as Hartree-Fock (HF) and density functional theory (DFT-B3LYP) method using 6-31G (d,p) as basis set . The orientation of the molecule has also been studied using angle-resolved ultraviolet photoelectron spectroscopy and near-edge X-ray absorption fine structure (NEXAFS) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound include its use as a monomer in the production of conductive polymers . The reaction involves the formation of active charged particles and their counter ions, followed by the addition of the charged pair to the monomer .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its structure, chemical names, and classification . More detailed properties such as its solubility, mechanical flexibility, and conductivity levels have been studied .Aplicaciones Científicas De Investigación

Optoelectronic Applications

9-Vinylcarbazole and its derivatives have shown promising applications in the field of optoelectronics. Studies reveal the significant potential of liquid carbazole (a derivative of this compound) for electroactive applications, particularly due to its enhanced charge carrier mobility which is attributed to a larger transfer integral and changes in the distribution of the excimer trapping sites. These properties make it suitable for use in various optoelectronic devices (Ribierre et al., 2008).

Polymerization and Copolymerization

This compound serves as a base for complex chemical reactions, such as oxidative coupling to form dicarbazyls, showcasing its versatility in chemical synthesis (Kozhevnikov et al., 1978). Furthermore, its triboluminescent and tribopolymerizable properties in crystalline states open avenues for advanced material science applications, especially in the creation of new materials with unique luminescent and mechanical properties (Inoue & Tazuke, 1981).

Material Science and Engineering

The copolymers of this compound with organosilicon vinyl monomers have been synthesized, revealing that these copolymers not only retain the photosensitivity of polyvinylcarbazole but also exhibit improved mechanical properties. This makes them suitable for information recording materials, highlighting their importance in the field of material science and engineering (Gaintseva et al., 1991).

Mecanismo De Acción

Safety and Hazards

9-Vinylcarbazole is classified as fatal if swallowed and harmful in contact with skin. It causes skin irritation and may cause an allergic skin reaction. It is also suspected of causing genetic defects . It is advised to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

9-ethenylcarbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h2-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFHAJHLJHVUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-59-8 | |

| Record name | Poly(N-vinylcarbazole) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4022155 | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1484-13-5 | |

| Record name | N-Vinylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1484-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001484135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Vinylcarbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 9-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Vinylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-vinylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D629AMY6F9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

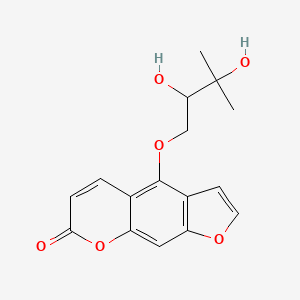

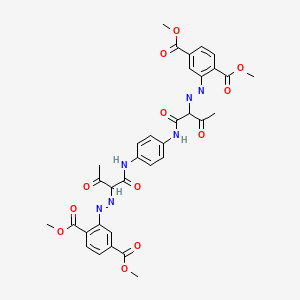

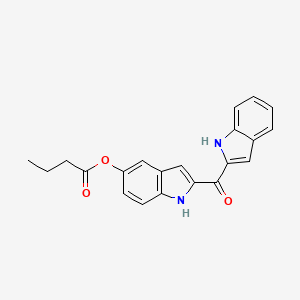

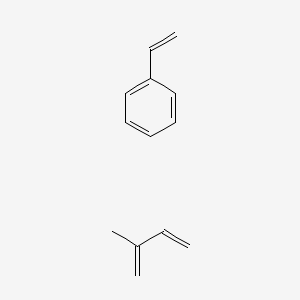

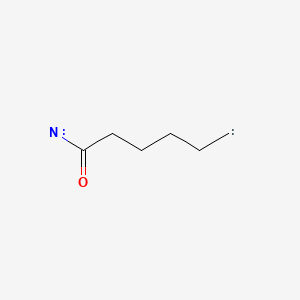

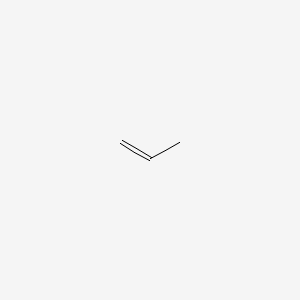

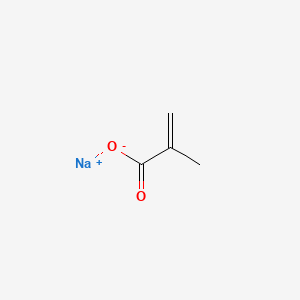

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 9-Vinylcarbazole?

A1: The molecular formula of this compound is C14H11N, and its molecular weight is 193.24 g/mol.

Q2: How does this compound interact with electron acceptors?

A2: this compound acts as an electron donor and forms charge-transfer complexes with various electron acceptors. For example, it interacts with nitroaromatic compounds like 4,4′dinitrodibenzyl, ethyl 3,5-dinitrobenzoate, and 2,2′,4,4′-tetranitrodibenzyl. The strength of the interaction varies depending on the acceptor functionality. [] This charge-transfer interaction is also evident in blends with fullerenes like C60 and C70. [, ]

Q3: What is unique about the charge-transfer interaction between poly(this compound) and 3,5-dinitrobenzamido groups?

A3: Research using single-molecule force spectroscopy revealed the presence of a train-like conformation in the desorption process of poly(this compound) from a 3,5-dinitrobenzamido-modified substrate. This suggests a strong interaction between the carbazole units of the polymer and the 3,5-dinitrobenzamido groups. []

Q4: What are the potential applications of this compound in optoelectronics?

A4: this compound, particularly its polymer form poly(this compound) (PVK), is a promising material for optoelectronic applications due to its hole-transporting properties. It has been used in various devices, including organic light-emitting diodes (OLEDs) [, , , , ], perovskite light-emitting devices [], and hybrid bulk heterojunction solar cells. []

Q5: How does the aspect ratio of zinc oxide nanorods influence the performance of hybrid bulk heterojunction solar cells based on poly(this compound)?

A5: Increasing the aspect ratio of zinc oxide nanorods in poly(this compound)-based hybrid solar cells enhances the short circuit current density and photoconversion efficiency. This improvement is attributed to a higher number of charges generated and improved electron transport through the percolation pathways created by the nanorods. []

Q6: What is the role of phosphomolybdic acid in enhancing the performance of perovskite light-emitting devices using a poly(this compound) hole transport layer?

A6: Doping the poly(this compound) hole transport layer with phosphomolybdic acid improves the morphology and crystal structure of the perovskite film. This leads to enhanced hole transport and ultimately improves the device's luminous efficiency and power efficiency. []

Q7: Can this compound derivatives be used in sensing applications?

A7: Yes, dithienogermole-containing oligosilsesquioxanes incorporating this compound units show potential for sensing nitroaromatic explosives. The fluorescence of these compounds is quenched upon contact with nitrobenzene. []

Q8: How does the interaction between poly(this compound) and small-diameter single-walled carbon nanotubes affect the composite's optical properties?

A8: Density functional perturbation theory calculations reveal that the interaction between poly(this compound) and small-diameter single-walled carbon nanotubes, primarily through weak π-π and C-H bonds, leads to a significant increase in the composite's polarizability. This suggests potential applications in mechanical and optoelectronic devices. []

Q9: What insights have computational studies provided into the structure-property relationships of cyclic trinuclear gold(I) carbeniate complexes containing the carbazole moiety?

A9: Molecular and solid-state simulations suggest that specific stacking arrangements of these gold complexes, particularly eclipsed structures with equidistant Au–Au intertrimer aurophilic bonding, can lead to desirable optoelectronic properties, such as lower band gaps, smaller Stokes shifts, and reduced reorganization energies. []

Q10: How can the stability of nanoparticles be monitored in biological systems?

A10: Thioflavin T (ThT) can be incorporated into various nanoparticles, including silica, poly(lactic-co-glycolic acid), and poly(this compound) nanoparticles. The fluorescence of ThT changes upon nanoparticle degradation, providing a real-time indication of nanoparticle integrity in biological environments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3422190.png)